4-Acetamido-3-amino-5-hydroxybenzoic acid

説明

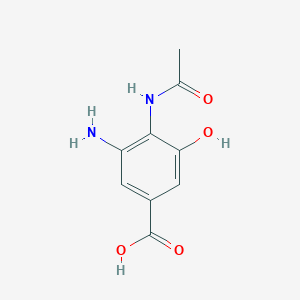

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸は、アシルアミノ安息香酸類に属する有機化合物です。これは、安息香酸コアに結合したアセチルアミノ基、アミノ基、およびヒドロキシ基の存在によって特徴付けられます。

準備方法

合成経路と反応条件

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸の合成は、通常、アセチル化、アミノ化、および水酸化反応を含む複数のステップを伴います。一般的な方法の1つは、4-アミノ安息香酸のアセチル化、続いてニトロ化と還元を行い、アミノ基とヒドロキシ基を導入する方法です。 反応条件には、しばしば無水酢酸、硝酸、および水素ガスや金属触媒などの還元剤の使用が含まれます .

工業生産方法

工業環境では、4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸の製造は、大規模なバッチまたは連続プロセスで行われる場合があります。 これらの方法は、高収率と高純度を実現するために最適化されており、しばしば触媒水素化や自動反応監視などの高度な技術を採用して、製品の一貫性を確保しています .

化学反応の分析

反応の種類

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸は、次のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシ基は酸化されてキノン誘導体となる可能性があります。

還元: ニトロ基(存在する場合)はアミノ基に還元される可能性があります。

置換: アセチルアミノ基は求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換安息香酸、キノン、およびアミンが含まれます .

科学研究アプリケーション

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸には、いくつかの科学研究アプリケーションがあります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 酵素活性とタンパク質相互作用を研究するための生化学アッセイにおけるプローブとして役立ちます。

科学的研究の応用

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Research has highlighted the analgesic effects of 4-acetamido-3-amino-5-hydroxybenzoic acid derivatives. A study demonstrated that these compounds exhibit significant anti-nociceptive activity, reducing pain responses in animal models. For instance, in writhing tests induced by acetic acid, the compound showed a dose-dependent reduction in pain behavior, indicating its potential as a safer alternative to traditional analgesics like acetaminophen .

1.2 Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that certain derivatives possess potent inhibitory activity against this enzyme, suggesting their utility in developing treatments for cognitive disorders .

1.3 Antimicrobial Activity

Some derivatives of this compound have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development .

Organic Synthesis Applications

2.1 Precursor in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized to synthesize various pharmaceutical compounds through reactions such as acylation and halogenation .

2.2 Development of Novel Therapeutics

The compound is being explored for its role in synthesizing novel drug candidates aimed at treating inflammatory diseases and cancer. Its structural analogs are being designed to enhance bioavailability and therapeutic efficacy .

Biochemical Applications

3.1 Enzyme Probes

In biochemical assays, this compound acts as a probe to study enzyme mechanisms and interactions. Its ability to bind selectively to certain enzymes allows researchers to investigate biochemical pathways and develop targeted therapies.

3.2 Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound with various biological targets, enhancing the understanding of its mechanism of action at the molecular level .

Case Studies and Research Findings

作用機序

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アセチルアミノ基は活性部位と水素結合を形成でき、ヒドロキシ基は酸化還元反応に関与できます。 これらの相互作用は、酵素やその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

- 4-(アセチルアミノ)-3-ヒドロキシ-5-ニトロ安息香酸

- 4-(アセチルアミノ)-3-アミノ安息香酸

- 4-(アセチルアミノ)-3-[ (ヒドロキシアセチル)アミノ]安息香酸

独自性

4-(アセチルアミノ)-5-アミノ-3-ヒドロキシ安息香酸は、その官能基の特定の配置により、独自の化学反応性と生物活性を与えられます。 類似の化合物と比較して、異なる薬物動態的および薬力学的特性を示す可能性があり、研究や産業における特定のアプリケーションに役立ちます .

類似化合物との比較

Similar Compounds

- 4-(ACETYLAMINO)-3-HYDROXY-5-NITROBENZOIC ACID

- 4-(ACETYLAMINO)-3-AMINO BENZOIC ACID

- 4-(ACETYLAMINO)-3-[ (HYDROXYACETYL)AMINO]BENZOIC ACID

Uniqueness

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .

生物活性

4-Acetamido-3-amino-5-hydroxybenzoic acid, also known as paracetamol or acetaminophen, is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of acylaminobenzoic acids and is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core. This article explores its biological activities, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound exhibits a molecular weight of 178.19 g/mol and is soluble in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on proteins, while the hydroxy group participates in redox reactions. These interactions modulate enzyme activity, leading to various biological effects including analgesic and anti-inflammatory properties.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. A study demonstrated that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo studies revealed that doses of 20 mg/kg reduced pain activity significantly compared to control groups .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In experiments involving carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The hydroxy group in the compound contributes to its antioxidant capacity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 4-(acetylamino)-3-amino benzoic acid. The following table summarizes their distinct features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Contains acetylamino and hydroxy groups | Analgesic, anti-inflammatory, antioxidant |

| 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | Contains nitro group instead of amino | Potentially lower analgesic activity compared to the primary compound |

| 4-(Acetylamino)-3-amino benzoic acid | Lacks hydroxy group | Weaker antioxidant properties |

特性

IUPAC Name |

4-acetamido-3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDTVBHJMBRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332224 | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-46-2 | |

| Record name | 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162252-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。